1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene

Description

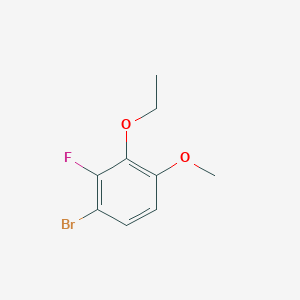

1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene is a multisubstituted aromatic compound characterized by a benzene ring functionalized with bromine (position 1), ethoxy (position 3), fluorine (position 2), and methoxy (position 4) groups. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the electron-donating ethoxy and methoxy groups modulate the ring's electronic density, influencing reactivity and solubility .

Properties

IUPAC Name |

1-bromo-3-ethoxy-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-9-7(12-2)5-4-6(10)8(9)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCOOXOSQBYOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene is . Its structure includes a bromine atom, an ethoxy group, a fluorine atom, and a methoxy group attached to a benzene ring. This unique arrangement contributes to its reactivity and potential biological interactions.

The biological activity of 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of certain enzymes, which can play a role in various metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene exhibit significant anticancer properties. For instance, research involving related compounds showed effective inhibition of tumor cell growth across various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.054 | Induction of apoptosis via caspase activation |

| A549 | 0.048 | Inhibition of tubulin polymerization |

| MCF-7 | 0.99 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may share similar mechanisms leading to cytotoxicity in cancer cells.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of compounds including 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene and evaluated their biological activity against selected human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cell lines .

- Mechanistic Insights : Another investigation focused on the mechanism by which related compounds induce apoptosis in cancer cells. The study highlighted the role of mitochondrial membrane potential changes and activation of apoptotic pathways as critical factors in the observed cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are best understood through comparison with analogs differing in substituent positions or functional groups. Key comparisons include:

1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)

- Substituents : Br (1), F (2,3), OMe (4).

- Key Differences : Replaces the ethoxy group (position 3) with fluorine.

- Impact : Enhanced electron-withdrawing effects due to dual fluorines reduce nucleophilic aromatic substitution (NAS) reactivity compared to the target compound. The absence of ethoxy also decreases steric hindrance .

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS 2040-89-3)

- Substituents : Br (1), OEt (4), F (2,3).

- Key Differences : Ethoxy group at position 4 instead of 3, with dual fluorines at positions 2 and 3.

- Impact : The ethoxy group’s position alters electronic distribution, making the para position more electron-rich. This compound is less reactive in ortho-directed reactions compared to the target molecule .

4-Bromo-1-fluoro-2-methoxybenzene (CAS 2357-52-0)

Steric and Solubility Considerations

- Ethoxy vs. Ethoxy also enhances lipophilicity, improving solubility in organic solvents like DCM or THF .

- Fluorine Position : Fluorine at position 2 (meta to bromine) creates a steric and electronic environment distinct from analogs with fluorine at position 3 or para positions.

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromine at position 1 is highly reactive in palladium-catalyzed cross-couplings. The electron-donating ethoxy and methoxy groups stabilize intermediates but may require tailored catalysts (e.g., bulky phosphine ligands) to mitigate steric effects.

- Analog 1-Bromo-2,3-difluoro-4-methoxybenzene : Dual fluorines increase oxidative stability but reduce coupling efficiency due to stronger electron withdrawal .

Data Tables

Table 1: Physical and Electronic Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Reactivity (NAS) | Solubility (LogP) |

|---|---|---|---|---|---|---|

| 1-Bromo-3-ethoxy-2-fluoro-4-methoxybenzene | N/A | C₉H₁₀BrFO₂ | 265.08 | Br (1), OEt (3), F (2), OMe (4) | Moderate | 2.8 |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | 121219-03-2 | C₇H₅BrF₂O | 235.02 | Br (1), F (2,3), OMe (4) | Low | 2.1 |

| 4-Bromo-1-fluoro-2-methoxybenzene | 2357-52-0 | C₇H₆BrFO | 205.03 | Br (4), F (1), OMe (2) | High | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.